Product packaging for Methyl 3-amino-4-methyl-5-nitrobenzoate(Cat. No.:CAS No. 72922-60-2)

Methyl 3-amino-4-methyl-5-nitrobenzoate

Cat. No.: B184825
CAS No.: 72922-60-2
M. Wt: 210.19 g/mol
InChI Key: NQJNEBQTJXTNJF-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Medicinal Chemistry

The unique arrangement of the amino, nitro, and ester functional groups on the benzene (B151609) ring makes Methyl 3-amino-4-methyl-5-nitrobenzoate a versatile building block in organic synthesis. The presence of both an electron-donating amino group and an electron-withdrawing nitro group influences the reactivity of the aromatic ring, allowing for selective chemical transformations.

A notable application of this compound is as a precursor in the synthesis of heterocyclic compounds, such as indazole derivatives. For instance, it is a key starting material in the synthesis of 4-nitro-6-indazolecarboxylic acid methyl ester. This transformation highlights the utility of the compound's reactive sites in constructing complex molecular architectures that are often pursued in medicinal chemistry for their potential biological activities. The development of indazole-containing derivatives is an active area of research, with some compounds showing potential as antiproliferative and antibacterial agents. nih.gov

While direct and extensive research on the medicinal applications of this compound itself is not widely published, its role as a synthetic intermediate is crucial. Substituted nitroaromatics and amino-benzoates are common pharmacophores in drug discovery. For example, a related compound, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, serves as a key intermediate in the production of Telmisartan, an antihypertensive drug. chemicalbook.com This illustrates the potential for compounds with a similar structural motif to be integral in the development of pharmaceuticals.

Historical Context of Substituted Benzoate (B1203000) Esters in Research

The study and application of benzoic acid and its derivatives have a long history in chemistry and pharmacology, dating back to the 16th century. ymerdigital.com Benzoic acid itself, and its simpler esters, were initially used for their preservative and medicinal properties. nih.govresearchgate.net The industrial production of benzoic acid began in the late 1800s, initially through the hydrolysis of benzotrichloride. ymerdigital.com

The development of synthetic organic chemistry in the 19th and 20th centuries saw a surge in the creation and investigation of a wide array of substituted benzoic acid esters. These compounds became fundamental tools for chemists to understand the principles of electrophilic aromatic substitution and the directing effects of various functional groups. The esterification of benzoic acids and the nitration of benzoate esters are classic reactions that are still fundamental in organic chemistry education and practice.

In medicinal chemistry, the benzoate ester moiety has been incorporated into numerous drug molecules. The ester group can influence a drug's solubility, stability, and pharmacokinetic properties. The strategic placement of substituents on the benzene ring allows for the fine-tuning of a molecule's biological activity. This approach has been instrumental in the development of a wide range of therapeutics, from local anesthetics to anticancer agents. preprints.org The ongoing exploration of substituted benzoate esters, including complex molecules like this compound, is a continuation of this long-standing effort to create novel molecules with specific functions for a variety of scientific and therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O4 B184825 Methyl 3-amino-4-methyl-5-nitrobenzoate CAS No. 72922-60-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-4-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJNEBQTJXTNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356983
Record name methyl 3-amino-4-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72922-60-2
Record name methyl 3-amino-4-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 3 Amino 4 Methyl 5 Nitrobenzoate and Key Precursors

Multi-Step Synthesis Pathways to Methyl 3-amino-4-methyl-5-nitrobenzoate

Nitration Strategies for Methyl-Substituted Benzoate (B1203000) Esters

Nitration is a fundamental electrophilic aromatic substitution reaction crucial for introducing nitro groups onto the benzene (B151609) ring. echemi.comrsc.org The process typically employs a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comquora.com

The substituents already present on the benzene ring dictate the position of the incoming nitro group. The methyl ester group (-COOCH₃) is a deactivating, meta-directing group, meaning it withdraws electron density from the ring and directs new substituents to the meta (3-) position. rsc.orgumkc.edu The nitration of methyl benzoate, for instance, regioselectively produces methyl 3-nitrobenzoate. rsc.org In more complex substrates, such as those required for the synthesis of this compound analogues, the interplay between multiple substituents must be considered. For example, in the synthesis of methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, the nitration is directed by both the activating alkyl and acylamino groups. researchgate.netgoogle.com

Precise temperature control is paramount during nitration to ensure regioselectivity and prevent the formation of unwanted isomers or dinitrated byproducts. orgsyn.orgtruman.edu Reactions are often conducted at low temperatures (e.g., 0-15°C) to manage the highly exothermic nature of the reaction and enhance selectivity. orgsyn.orgtruman.edu

Reduction of Nitro Aromatic Compounds to Amino Derivatives

The conversion of a nitro group to an amino group is a critical transformation in the synthesis of this compound. This reduction involves a six-electron transfer and can proceed through various intermediates, including nitroso and hydroxylamino species. nih.gov

A highly effective and widely documented method for synthesizing the target compound is the selective reduction of methyl 4-methyl-3,5-dinitrobenzoate. This reaction can be achieved with high yield (91.6%) using iron powder in acetic acid under ambient conditions. This method, a variant of the Zinin reduction, is advantageous for its mild conditions and selectivity. The selectivity in polynitro compounds is often influenced by steric hindrance and the electronic environment, with the least hindered nitro group often being preferentially reduced. stackexchange.com

Alternative methods for nitro group reduction are also extensively used:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). It is a clean and efficient process, capable of achieving high yields (90%), but may require specialized high-pressure equipment. sciencemadness.org

Other Reducing Agents: Various other reagents can be used, such as sodium borohydride (B1222165) (NaBH₄), often in conjunction with a transition metal catalyst, or sodium dithionite (B78146) (Na₂S₂O₄). sciencemadness.orgjsynthchem.com These methods offer alternatives when specific functional group compatibility is required.

MethodReagent(s)SolventTemperatureYieldReference
Iron ReductionFe powderAcetic Acid20–25°C91.6%
Catalytic Hydrogenation5% Pd/C, H₂ (50 psi)Ethanol (B145695)20–25°C90%
Dithionite ReductionNa₂S₂O₄aq. NaOH/NH₃N/AN/A sciencemadness.org

Esterification Techniques for Benzoic Acid Derivatives

Esterification is the process of forming an ester, in this case, converting a substituted benzoic acid to its corresponding methyl ester. Several techniques are available:

Fischer Esterification: This is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol. For example, 3-amino-4-methylbenzoic acid can be refluxed with methanol (B129727) in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). chemicalbook.com It is an equilibrium reaction, and ensuring the starting materials are dry is crucial to maximize the product yield. truman.edutruman.edu

Using Thionyl Chloride: A more reactive method involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). The intermediate acyl chloride then reacts readily with methanol to form the ester. This method is often faster and not reversible. chemicalbook.comchemicalbook.com

Using Alkyl Halides: Another approach is the reaction of the carboxylate salt of the acid with an alkyl halide, such as methyl iodide. The carboxylic acid is first deprotonated with a base (e.g., cesium carbonate) to form the nucleophilic carboxylate, which then attacks the methyl iodide. prepchem.com

MethodReagent(s)Key ConditionsReference
Fischer EsterificationMethanol, H₂SO₄ (cat.)Reflux truman.edubond.edu.au
Thionyl Chloride1. SOCl₂ 2. MethanolReflux chemicalbook.com
Alkyl Halide1. Cs₂CO₃ 2. Methyl Iodide0°C to room temp. prepchem.com

Precursor Chemistry: Synthesis of Substituted Nitrobenzoic Acids and Amino Benzoates

The successful synthesis of this compound relies on the availability of appropriately substituted precursors. The synthesis of these starting materials often involves fundamental organic reactions.

For instance, 4-methyl-3-nitrobenzoic acid , a potential precursor, can be synthesized from m-toluic acid. The nitration of m-toluic acid under controlled temperature conditions can introduce a nitro group at the desired position. google.comnih.gov Similarly, other substituted nitrobenzoic acids are typically prepared via the nitration of the corresponding substituted benzoic acids or toluenes, followed by oxidation if necessary. quora.comtruman.edu

The synthesis of precursor amino benzoates is also critical. Methyl 3-amino-4-methylbenzoate , for example, can be prepared via two primary routes:

Esterification: Starting with 3-amino-4-methylbenzoic acid, esterification using methanol and thionyl chloride yields the product with 97% efficiency. chemicalbook.com

Reduction: Alternatively, the catalytic hydrogenation of methyl 4-methyl-3-nitrobenzoate using Raney Nickel as the catalyst provides the desired amino benzoate in 96% yield. chemicalbook.com

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing reaction time and byproducts. For the synthesis of this compound, key parameters in the reduction step have been studied.

Temperature: In the iron-mediated reduction of methyl 4-methyl-3,5-dinitrobenzoate, maintaining an ambient temperature (20–25°C) is crucial for selectivity. Increasing the temperature to 50°C, while accelerating the reaction, resulted in over-reduction and a 5-7% loss in yield.

Solvent: The choice of solvent plays a significant role. In the iron/acetic acid method, acetic acid acts as both a solvent and a proton source. For catalytic hydrogenation, ethanol is often chosen for its ability to solubilize the substrate and stabilize the catalyst; substituting it with other solvents like methanol or THF has been shown to decrease yields.

Reaction Time: The duration of the reaction must be sufficient for completion without promoting side reactions. In one study on the esterification of 4-amino-3-nitrobenzoic acid, the yield was monitored over time, showing a significant increase from 30 minutes to 1 hour, after which the gains were less substantial. bond.edu.au This allows for the selection of an optimal time that balances yield with laboratory efficiency.

Reaction TimeYield (%)
30 min55
1 hour78
2 hours82
16 hours85
(Data from a study on the esterification of 4-amino-3-nitrobenzoic acid) bond.edu.au

Catalytic Approaches in the Synthesis of this compound Analogues

Catalysis offers powerful tools for enhancing efficiency, selectivity, and sustainability in organic synthesis. In the context of synthesizing the target compound and its analogues, several catalytic approaches are noteworthy.

Hydrogenation Catalysts: As discussed, palladium on carbon (Pd/C) and Raney Nickel are effective catalysts for the reduction of nitro groups to amines. chemicalbook.com These heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification.

Solid Acid Catalysts for Esterification: Modern approaches to esterification are moving towards using solid acid catalysts to replace traditional liquid acids like H₂SO₄. A zirconium-titanium (Zr/Ti) solid acid has been shown to be effective in catalyzing the esterification of various benzoic acids with methanol. mdpi.com This method avoids the use of corrosive liquid acids and often simplifies the workup process. mdpi.com

Copper Catalysis: In the synthesis of related amide structures, copper catalysts (e.g., CuCl₂) have been employed to facilitate the coupling of carboxylic acids and amines. rsc.org While not a direct step in the synthesis of the title compound, this demonstrates the utility of transition metal catalysis in constructing complex molecules from similar precursors.

The development of these catalytic systems is crucial for creating more efficient and environmentally benign synthetic routes for complex organic intermediates.

Chemical Transformations and Derivatization of Methyl 3 Amino 4 Methyl 5 Nitrobenzoate

Reactivity of the Nitro Group: Reduction Pathways and Intermediate Formation

The nitro group is a key site for chemical modification, with its reduction to an amino group being a common and crucial transformation. This process can be achieved through several methods, each with its own advantages.

One widely used method is catalytic hydrogenation. For instance, the reduction of a related compound, methyl 4-methyl-3-nitrobenzoate, to methyl 3-amino-4-methylbenzoate is effectively carried out using Raney Nickel as a catalyst in methanol (B129727) under hydrogen pressure. chemicalbook.com This method is known for its high efficiency and clean conversion. Another approach involves the use of reducing agents like iron powder in the presence of an acid, such as acetic acid. This combination provides a cost-effective and scalable option for the reduction of nitroarenes.

The reduction of a nitro group proceeds through a series of intermediates. The six-electron reduction transforms the nitro group (-NO2) sequentially into a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH2) group. nih.gov The specific conditions of the reaction can sometimes be tailored to isolate these intermediates, although the complete reduction to the amine is typically the desired outcome. The formation of these intermediates can be influenced by factors such as the choice of reducing agent, solvent, and reaction temperature. nih.gov

The electronic environment of the aromatic ring also plays a role in the reactivity of the nitro group. In some cases, the presence of an amino group can hinder the reduction of a second nitro group on the same ring due to its electron-donating nature. nih.gov

Reactivity of the Amino Group: Nucleophilic Substitution and Condensation Reactions

The amino group of Methyl 3-amino-4-methyl-5-nitrobenzoate is a nucleophilic center, enabling it to participate in a variety of substitution and condensation reactions. These reactions are fundamental to building more complex molecular architectures.

Nucleophilic Substitution: The amino group can act as a nucleophile, attacking electrophilic centers. While direct substitution on the amino group itself is less common without activation, it can undergo reactions like acylation. For example, the amino group of a similar compound, 4-amino-3-methyl-benzoic acid methyl ester, can be acylated with butyryl chloride. nih.gov

Condensation Reactions: Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. libretexts.orglibretexts.org The amino group of this compound can react with carboxylic acids or their derivatives to form amides. This amidation is a key step in the synthesis of many biologically active compounds. libretexts.org For instance, the condensation of o-aminothiophenols with carboxylic acid derivatives is a known route to benzothiazoles. nih.gov Similarly, the amino group can react with aldehydes or ketones to form Schiff bases, which are versatile intermediates for further functionalization.

The reactivity of the amino group can be influenced by the electronic nature of the other substituents on the aromatic ring. The electron-withdrawing nitro group can decrease the nucleophilicity of the amino group to some extent.

Modifications of the Methyl Ester Moiety

The methyl ester group in this compound can be readily transformed into other functional groups, most commonly a carboxylic acid through hydrolysis. This reaction is typically carried out under acidic or basic conditions. acs.orgacs.orgorgsyn.orgquora.comoieau.fr

Hydrolysis:

Acid-catalyzed hydrolysis: Treatment with a dilute mineral acid like hydrochloric or sulfuric acid can convert the methyl ester to the corresponding carboxylic acid. quora.com The rate of this reaction can be influenced by the presence of other substituents on the ring; for example, an ortho-nitro group can slow down the hydrolysis compared to an unsubstituted methyl benzoate (B1203000). acs.orgacs.org

Base-catalyzed hydrolysis (saponification): Reaction with a base such as sodium hydroxide, followed by acidification, also yields the carboxylic acid. orgsyn.org This method is often efficient, but the choice of conditions is crucial to avoid unwanted side reactions.

The resulting carboxylic acid can then serve as a handle for further modifications, such as conversion to acid chlorides, amides, or other esters. For example, the carboxylic acid can be reacted with thionyl chloride to form an acyl chloride, which is a highly reactive intermediate for forming amides. google.com

Regioselectivity Considerations in Subsequent Functionalizations

When performing further chemical transformations on derivatives of this compound, the directing effects of the existing functional groups are of paramount importance for controlling the position of new substituents (regioselectivity).

Amino Group: The amino group is a powerful ortho-, para-director for electrophilic aromatic substitution. However, under strongly acidic conditions, it can be protonated to form an ammonium (B1175870) group, which is a meta-director.

Nitro Group: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. rsc.org

Methyl Group: The methyl group is a weak activating group and an ortho-, para-director.

Carboxylate Group (from ester hydrolysis): The carboxylate group is a deactivating group and a meta-director.

The interplay of these directing effects determines the outcome of subsequent reactions. For instance, in electrophilic substitution reactions on the aromatic ring, the position of the incoming electrophile will be guided by the combined influence of the existing substituents. In many cases, the strong activating and directing effect of the amino group will dominate, guiding substitution to the positions ortho and para to it. However, the steric hindrance from the adjacent methyl group and the deactivating effect of the nitro group must also be considered.

In nucleophilic aromatic substitution reactions, the electron-withdrawing nitro group can activate the ring towards attack by nucleophiles, particularly at the positions ortho and para to it. nih.gov

Synthesis of Advanced Pharmaceutical Intermediates and Lead Compounds from this compound

The versatile reactivity of this compound and its derivatives makes it a valuable building block in the synthesis of various pharmaceutical agents.

One notable application is in the synthesis of Telmisartan , an angiotensin II receptor antagonist used to treat hypertension. chemicalbook.comindiamart.com A key intermediate in one of the synthetic routes to Telmisartan is Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. chemicalbook.comindiamart.com This intermediate is prepared from a related starting material, and its synthesis involves the acylation of the amino group and subsequent nitration. nih.gov The reduction of the nitro group in this intermediate is a critical step towards the final drug molecule. nih.gov

Furthermore, derivatives of this scaffold have been explored for other therapeutic areas. For example, benzimidazole (B57391) derivatives, which can be synthesized from precursors like this compound, have been investigated for their potential to treat alopecia and promote hair growth. google.com The core structure is also found in intermediates for compounds with potential applications in treating diabetes, hypertension, and certain neurological disorders. google.com

The ability to selectively modify the different functional groups of this compound allows for the generation of a library of diverse compounds. This chemical diversity is crucial in the early stages of drug discovery for identifying new lead compounds with desired biological activities. For instance, derivatives have been synthesized and evaluated as inhibitors of c-Myc–Max dimerization, a target in cancer therapy. nih.gov

Table of Reaction Data

Starting MaterialReagents and ConditionsProductYield (%)Reference
Methyl 4-methyl-3-nitrobenzoateRaney Ni, H₂, MeOH, 50 psi, 8 hoursMethyl 3-amino-4-methylbenzoate96 chemicalbook.com
3-Amino-4-methylbenzoic acidSOCl₂, MeOH, reflux, 4 hoursMethyl 3-amino-4-methylbenzoate97 chemicalbook.com
Methyl m-nitrobenzoateFe powder, Acetic acidMethyl m-aminobenzoate- sciencemadness.org
4-Amino-3-methyl-benzoic acid methyl esterButyryl chloride, chlorobenzene, 373 KMethyl 4-butyrylamino-3-methylbenzoate- nih.gov
Methyl 4-(butyrylamino)-3-methyl-benzoateFuming nitric acid, sulfuric acid (60%), 273 KMethyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate- nih.gov
Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoateH₂, Pd/C (10%), MeOH, 5 barMethyl 3-amino-4-butyrylamino-5-methylbenzoate- nih.gov
Methyl benzoateConc. HNO₃, Conc. H₂SO₄, <6 °CMethyl 3-nitrobenzoate- savemyexams.com

Table of Chemical Compounds Mentioned

Chemical Name
1,3-Dibromo-5,5-dimethylhydantoin
2,6 dioxopiperidin-3-ammonium chloride
3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piepridine-2,6-dione
3-amino-4-methylbenzoic acid
4-Amino-3-methyl-benzoic acid methyl ester
4-chloro-3-nitrobenzoic acid
Acetic acid
Ammonia
Angiotensin II
Benzaldehyde
Benzoic acid
Butanoic acid
Butyryl chloride
Carbon dioxide
Catechol
Chlorobenzene
Dichloro sulfoxide
Di-tert-butyl dicarbonate
Ethanol (B145695)
Ethyl acetate
Ethyl isocyanoacetate
Ferric chloride
Formaline
Hydrochloric acid
Hydrogen
Iron powder
Isothiocyanate
Lenalidomide
Maleic anhydride
Methanol
Methyl 2-(bromomethyl)-3-nitrobenzoate
Methyl 2-halomethyl-3-nitrobenzoate
Methyl 2-methyl-3-nitrobenzoate
Methyl 3-amino-4-butanamido-5-methylbenzoate
This compound
Methyl 3-amino-4-methylbenzoate
Methyl 3-amino-5-nitrobenzoate
Methyl 3-nitrobenzoate
Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate
Methyl 4-amino-3-iodobenzoate
Methyl 4-amino-3-methyl-5-nitrobenzoate
Methyl 4-amino-3-methylbenzoate
Methyl 4-methyl-3,5-dinitrobenzoate
Methyl 4-methyl-3-nitrobenzoate
Methyl benzoate
Methyl butanoate
N-methyl-4-(methylamino)-3-nitrobenzamide
N-methylpyrrolidone
Nickel
Nilotinib
Nitric acid
Nitrobenzene
o-phenylene diamine
Palladium
Phenacyl bromides
Potassium permanganate
Raney Nickel
Sodium dithionite (B78146)
Sodium ethoxide
Sodium hydroxide
Sulfuric acid
Telmisartan
Thionyl chloride
Thiourea dioxide
Toluene
Triethylamine
Water
Zinc

Spectroscopic and Crystallographic Elucidation of Methyl 3 Amino 4 Methyl 5 Nitrobenzoate and Its Analogues

Vibrational Spectroscopy (FTIR, FT-Raman) for Structural Assignment

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups present in a molecule.

For methyl 3-amino-4-methyl-5-nitrobenzoate, characteristic vibrational frequencies confirm the presence of its key functional groups. The amino group (NH₂) typically exhibits stretching vibrations in the region of 3300-3500 cm⁻¹. The nitro group (NO₂) shows asymmetric and symmetric stretching vibrations, which are strong indicators of its presence. For instance, in related nitrobenzoate derivatives, nitro stretching frequencies are observed around 1515 cm⁻¹. The carbonyl group (C=O) of the methyl ester gives rise to a strong absorption band, and the C-O stretching vibrations are also identifiable. Aromatic C-H and C=C stretching vibrations further characterize the benzene (B151609) ring.

In a study of the related compound 4-methyl-3-nitrobenzoic acid, FTIR and FT-Raman spectra were recorded and analyzed. researchgate.net The observed and calculated vibrational frequencies, using methods like Density Functional Theory (DFT), help in the precise assignment of vibrational modes. For example, the symmetric stretching vibration of the nitro group in 4-methyl-3-nitrobenzoic acid was found at 1340 cm⁻¹ in the experimental spectrum. researchgate.net

Table 1: Key FTIR Vibrational Frequencies for Related Nitrobenzoate Compounds

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Amino (N-H)Stretching3300-3500
Nitro (NO₂)Asymmetric Stretching~1515
Nitro (NO₂)Symmetric Stretching~1340 researchgate.net
Carbonyl (C=O)Stretching1700-1730
Aromatic C-HStretching3000-3100
Aromatic C=CStretching1400-1600

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C APT NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, the amino group protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative about the substitution pattern on the benzene ring. For comparison, the ¹H NMR spectrum of the analogue methyl 3-amino-4-methylbenzoate shows signals for the aromatic protons, an amino group, and two methyl groups. chemicalbook.com In the case of methyl 3-nitrobenzoate, the aromatic protons appear at distinct chemical shifts, allowing for the assignment of each proton. rsc.orgchegg.com

¹³C NMR: The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. For this compound, separate signals would be expected for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing nitro group. For example, in methyl 3-nitrobenzoate, the carbon signals are well-resolved, with the carbonyl carbon appearing at a distinct downfield shift. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Group¹H NMR (Predicted)¹³C NMR (Predicted)
Aromatic CH7.0 - 8.5110 - 150
Amino (NH₂)4.0 - 6.0-
Methyl (Ar-CH₃)~2.2~15-20
Methyl Ester (O-CH₃)~3.9~52
Carbonyl (C=O)-~165

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the molecular weight and elemental composition of a compound. For this compound, HRMS would confirm its molecular formula of C₉H₁₀N₂O₄. The technique provides a high-resolution mass-to-charge ratio (m/z) of the molecular ion, which can be used to deduce the elemental formula with high confidence. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure, showing losses of functional groups such as the nitro group (–NO₂) or the methoxy (B1213986) group (–OCH₃).

X-ray Diffraction Studies for Crystal and Molecular Structure Determination

Table 3: Crystallographic Data for the Analogue Methyl 4-hydroxy-3-nitrobenzoate mdpi.comresearchgate.net

ParameterValue
FormulaC₈H₇NO₅
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.2831(15)
b (Å)10.522(2)
c (Å)11.410(2)
α (°)83.38(3)
β (°)80.83(3)
γ (°)82.02(3)
Volume (ų)851.0(3)
Z4

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions, primarily hydrogen bonding. In this compound, the amino group can act as a hydrogen bond donor, while the nitro group and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors.

Studies on related compounds highlight the importance of these interactions. In the crystal structure of methyl 4-hydroxy-3-nitrobenzoate, an extensive network of hydrogen bonds and π-stacking interactions links the molecules into infinite sheets. mdpi.comresearchgate.net Similarly, in methyl 4-anilino-3-nitrobenzoate, intermolecular N-H···O hydrogen bonds link molecules into centrosymmetric dimers, which are further stabilized by π–π interactions. nih.gov The presence of a methyl group, as in this compound, may introduce steric effects that could influence the packing arrangement. The analysis of these non-covalent interactions is crucial for understanding the physicochemical properties of the solid state, such as melting point and solubility.

Computational Chemistry and Theoretical Investigations of Methyl 3 Amino 4 Methyl 5 Nitrobenzoate

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful tool for the theoretical investigation of Methyl 3-amino-4-methyl-5-nitrobenzoate. By employing methods such as B3LYP with a basis set like 6-311+G(d,p), the optimized molecular geometry of the compound can be determined. This process involves finding the lowest energy conformation of the molecule, which provides crucial information about bond lengths, bond angles, and dihedral angles.

Prediction and Analysis of Vibrational Frequencies and Spectroscopic Properties

Theoretical vibrational frequencies for this compound can be calculated using DFT methods. These computed frequencies, after appropriate scaling, can be compared with experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. For a similar compound, 4-methyl-3-nitrobenzoic acid, DFT calculations at the B3LYP/6-311++G basis set level have been shown to provide vibrational frequencies that are in good agreement with experimental values. researchgate.net

Key vibrational modes for this compound would include the stretching frequencies of the N-H bonds in the amino group, the symmetric and asymmetric stretching of the N-O bonds in the nitro group, the C=O stretching of the ester group, and various vibrations of the aromatic ring. For instance, the nitro group's stretching frequencies are typically observed in the range of 1520–1350 cm⁻¹. The ester carbonyl stretch is expected around 1720 cm⁻¹, and the amino group stretching vibrations appear near 3300 cm⁻¹.

Below is a table illustrating the expected experimental and theoretically calculated vibrational frequencies for key functional groups, based on data for analogous compounds.

Functional GroupVibrational ModeExpected Experimental Frequency (cm⁻¹)
Amino (-NH₂)N-H Stretch~3300
Ester (-COOCH₃)C=O Stretch~1720
Nitro (-NO₂)Asymmetric NO₂ Stretch~1520
Nitro (-NO₂)Symmetric NO₂ Stretch~1350

Investigation of Molecular Orbitals and Electron Density Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and electronic properties of a molecule. For this compound, DFT calculations can map the distribution of these orbitals.

The HOMO is expected to be localized primarily on the more electron-rich portions of the molecule, likely involving the amino group and the aromatic ring, which act as the primary electron donor. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group, which serves as the electron acceptor. The energy gap between the HOMO and LUMO is a significant parameter, providing insights into the molecule's kinetic stability and the electronic transitions that can occur. A smaller HOMO-LUMO gap suggests higher reactivity.

The electron density distribution, also obtainable from DFT calculations, would visually confirm the polarization of the molecule, with higher electron density around the amino and methyl groups and lower electron density near the nitro group.

Conformational Analysis and Stability Studies

This compound possesses rotational freedom around the C-N bond of the amino group, the C-C bond of the methyl group, and the C-O bond of the ester group. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them.

Prediction of Reactivity Sites and Reaction Mechanisms

Computational chemistry provides valuable tools for predicting the reactive sites of this compound. Molecular Electrostatic Potential (MEP) maps can visualize the regions of positive and negative electrostatic potential on the molecular surface. The regions of negative potential, typically around the oxygen atoms of the nitro and ester groups and the nitrogen of the amino group, are susceptible to electrophilic attack. Conversely, regions of positive potential, often near the hydrogen atoms of the amino group, are prone to nucleophilic attack.

Furthermore, frontier molecular orbital analysis can predict reactivity. The HOMO distribution indicates the sites for electrophilic attack, while the LUMO distribution points to the sites for nucleophilic attack. For this compound, the amino group's location would likely be a primary site for electrophilic substitution, while the carbon atoms of the aromatic ring, influenced by the electron-withdrawing nitro group, could be sites for nucleophilic aromatic substitution under certain conditions. DFT calculations can also model reaction pathways and transition states, offering insights into the mechanisms of reactions such as the reduction of the nitro group or substitution at the amino group.

First-Order Hyperpolarizability and Nonlinear Optical Properties

Molecules with significant intramolecular charge transfer, arising from the presence of both electron-donating and electron-withdrawing groups, often exhibit notable nonlinear optical (NLO) properties. This compound, with its amino and nitro substituents, is a candidate for possessing such properties.

The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. Computational methods, particularly DFT, can be used to calculate this property. For the analogous compound 4-methyl-3-nitrobenzoic acid, the first-order hyperpolarizability has been calculated, indicating its potential for NLO applications. researchgate.net A large β value suggests that the material could be effective in applications like frequency doubling of light. The calculated hyperpolarizability is influenced by the degree of charge transfer from the donor (amino group) to the acceptor (nitro group) through the π-conjugated system of the benzene (B151609) ring.

The following table presents the calculated first-order hyperpolarizability for a similar molecule, 4-methyl-3-nitrobenzoic acid, which gives an indication of the potential NLO properties of the title compound.

ComponentValue (10⁻³⁰ cm⁵/esu)
β_x-
β_y-
β_z-
β_total-
Note: Specific values for this compound are not available in the provided search results, so data for an analogous compound is referenced.

Analysis of Intermolecular Interactions using Computational Methods (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. This method maps various properties onto the Hirshfeld surface, which is the boundary of a molecule's space within a crystal.

Biological Activities and Mechanistic Studies of Methyl 3 Amino 4 Methyl 5 Nitrobenzoate and Its Bioactive Derivatives

Exploration of Potential Biological Activity and Biomolecular Interactions

The biological activities of nitroaromatic compounds, including derivatives of methyl 3-amino-4-methyl-5-nitrobenzoate, are an area of active research. The reactivity of this class of compounds is often attributed to the electron-withdrawing nature of the nitro group, which can influence their interaction with biological macromolecules.

Research into related nitrobenzoate derivatives has suggested potential for antimicrobial and antifungal activities. For instance, studies on 3-methyl-4-nitrobenzoate derivatives have shown that structural variations can lead to significant antifungal activity against various Candida strains. While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available literature, the shared structural motifs with other bioactive nitroaromatic compounds suggest that it could be a candidate for similar biological screenings.

The biomolecular interactions of this compound are thought to be influenced by its functional groups. The amino group can act as a hydrogen bond donor, while the ester and nitro groups can act as hydrogen bond acceptors, potentially allowing for interactions with the active sites of enzymes or receptors. The nitro group, in particular, can undergo reduction in biological systems to form reactive nitroso and hydroxylamino intermediates, which can then interact with cellular components.

Role as a Pharmaceutical Intermediate in Drug Discovery and Development

The structural features of this compound make it a potential building block in the synthesis of more complex pharmaceutical agents. Its amino and nitro groups provide reactive handles for a variety of chemical transformations.

While this compound is an isomer of a key precursor in the synthesis of the angiotensin II receptor blocker Telmisartan, it is not directly used in the most commonly cited synthetic routes. The synthesis of a crucial intermediate for Telmisartan, methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, starts with methyl 4-amino-3-methylbenzoate. researchgate.net This starting material is first acylated with butyryl chloride to form methyl 4-butyrylamino-3-methylbenzoate, which is then nitrated to yield methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. researchgate.netchemicalbook.comnih.gov This nitro compound is subsequently reduced to its corresponding amine, which then undergoes cyclization to form the benzimidazole (B57391) core of Telmisartan. orgsyn.org Therefore, while the core chemical structure is related, this compound is not the direct precursor in this specific, well-documented pathway.

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in various cancers. rsc.org The development of small molecule inhibitors of this pathway is a significant area of cancer research. rsc.org While various heterocyclic compounds, including benzamide (B126) and benzimidazole derivatives, have been investigated as Hh pathway inhibitors, a direct synthetic route starting from this compound has not been prominently reported in the scientific literature. The synthesis of known inhibitors often involves different starting materials and synthetic strategies. researchgate.net

Perfluoroalkylated indoles are of interest in drug development due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and lipophilicity. Synthetic methods to introduce perfluoroalkyl groups onto the indole (B1671886) scaffold are an active area of chemical research. While there are methods for synthesizing functionalized indoles, including those with nitro groups, the use of this compound as a specific precursor for perfluoroalkylated indoles is not a widely documented application in the available literature.

Hydrazone derivatives have been explored for their potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Research in this area has involved the synthesis of various hydrazone-containing compounds and their evaluation in models of neurotoxicity. However, the scientific literature does not currently provide specific examples of this compound being used as a starting material for the synthesis of neuroprotective hydrazone derivatives.

Mechanistic Insights into Biological Effects: Redox Reactions and Nucleophilic Substitution Pathways

The biological and chemical effects of this compound are largely governed by the reactivity of its functional groups, particularly the nitro and amino moieties.

Redox Reactions: The nitro group is a key player in the potential biological activity of this compound through redox cycling. In biological environments, the nitro group can undergo enzymatic reduction to a nitro anion radical. This radical can then be re-oxidized by molecular oxygen, generating a superoxide (B77818) radical and regenerating the parent nitro compound. This process, known as futile cycling, can lead to oxidative stress within cells. Further reduction of the nitro group can lead to the formation of nitroso and hydroxylamine (B1172632) derivatives, which are reactive electrophiles capable of covalently modifying cellular macromolecules such as DNA and proteins. The specific enzymes involved in the reduction of nitroaromatic compounds include NADPH-cytochrome P450 reductase and other flavin-containing reductases.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. While the amino group is an activating group, the strong deactivating effect of the nitro group, particularly at the positions ortho and para to it, can facilitate the displacement of a suitable leaving group by a nucleophile. However, in this compound, there are no readily displaceable leaving groups on the ring. The reactivity of the amino group itself in nucleophilic reactions, such as acylation, is a more common pathway for its synthetic transformations. The amino group can be acylated, alkylated, or used to form heterocyclic rings, demonstrating its versatility as a synthetic handle. researchgate.netasianpubs.org

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying key chemical features that influence their biological activity. For derivatives of the nitrobenzoate scaffold, research has focused on how modifications to the core structure impact efficacy, particularly in the context of antifungal activity.

A preliminary SAR study on a series of 3-methyl-4-nitrobenzoate derivatives has provided valuable insights into the structural requirements for antifungal action. researchgate.netscilit.com The primary finding from this research is the significance of the alkyl side chain attached to the ester group. researchgate.net A comparative analysis of eleven such analogs revealed that the length and nature of this alkyl chain directly affect the compound's potency against various Candida strains. researchgate.netscilit.com

For instance, studies have shown that increasing the length of the alkyl chain can enhance antifungal properties. Specifically, pentyl 3-methyl-4-nitrobenzoate demonstrated greater activity against C. guilliermondii than its methyl counterpart, indicating that a larger, more lipophilic side chain may facilitate better interaction with fungal cell components or improve cell penetration. researchgate.netscilit.com This highlights the importance of the ester's alkyl group in the bioactivity of this class of compounds.

Comparative studies on related scaffolds, such as methyl 4-aminobenzoate (B8803810) derivatives, have also been conducted to understand the impact of various substitutions on biological activity against different targets, like glutathione-related enzymes. nih.gov These analyses help build a broader understanding of how functional group modifications on the benzoate (B1203000) ring influence interactions with biological systems. nih.gov

Table 1: Summary of Structure-Activity Relationship Findings for 3-Methyl-4-Nitrobenzoate Derivatives

Structural Feature Observation Implication Reference
Alkyl Side Chain Increasing the alkyl chain length from methyl to pentyl enhanced antifungal activity against C. guilliermondii. Lipophilicity and chain length are important for bioactivity, potentially improving target interaction or cell permeability. researchgate.net, scilit.com
Nitro Group Position The 4-nitro position on the 3-methylbenzoate (B1238549) scaffold was evaluated for antifungal potential. The specific arrangement of substituents on the benzene (B151609) ring is critical for biological activity. researchgate.net, scilit.com

Evaluation of Antimicrobial and Antifungal Efficacy of Derivatives

Derivatives of nitrobenzoates have been evaluated for their efficacy against a range of microbial and fungal pathogens. The nitro moiety is recognized as an important pharmacophore that can confer significant antimicrobial properties to a molecule. nih.gov

In a notable study, eleven derivatives of 3-methyl-4-nitrobenzoate were synthesized and tested against four different Candida species. researchgate.netscilit.com The results showed varying levels of activity depending on the specific chemical structure and the fungal strain being tested. researchgate.net Among the tested compounds, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate were particularly effective against Candida guilliermondii, with Minimum Inhibitory Concentration (MIC) values of 39 µM and 31 µM, respectively. researchgate.netscilit.com

Other related nitrobenzoate compounds have also demonstrated significant antifungal potential. For example, methyl 3,5-dinitrobenzoate (B1224709) (MDNB) was found to inhibit the growth of several Candida albicans strains with MIC values ranging from 0.27 to 1.10 mM. nih.gov Research indicated that MDNB had a fungicidal effect against most of the tested strains. nih.gov This suggests that the presence and position of nitro groups on the benzoate ring are key determinants of antifungal action. nih.gov

Beyond antifungal applications, compounds with similar structures to methyl 4-amino-3-methyl-5-nitrobenzoate have been noted for their potential antibacterial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum potential underscores the versatility of the functionalized nitrobenzoate scaffold in developing new antimicrobial agents. nih.gov

Table 2: Antifungal Efficacy of Selected Nitrobenzoate Derivatives against Candida Species

Compound Fungal Strain MIC (µM) Reference
Methyl 3-methyl-4-nitrobenzoate Candida guilliermondii 207 39 researchgate.net, scilit.com
Pentyl 3-methyl-4-nitrobenzoate Candida guilliermondii 207 31 researchgate.net, scilit.com
Methyl 3,5-dinitrobenzoate Candida albicans (various strains) 270 - 1100 nih.gov

Potential Anti-inflammatory and Antioxidant Activities of Related Nitro Compounds

While direct studies on the anti-inflammatory and antioxidant properties of this compound are limited, research on structurally related nitroaromatic compounds provides strong evidence for this potential. Oxidative stress and inflammation are often interlinked processes, and compounds that can modulate these pathways are of significant therapeutic interest. nih.govmdpi.com

A closely related compound, 4-((nitrooxy)methyl)-3-nitrobenzoic acid, has demonstrated notable anti-inflammatory and pain-reducing activities in animal models. nih.gov Its mechanism is believed to involve the release of nitric oxide (NO), a key signaling molecule with diverse biological functions. nih.gov The systemic administration of this compound was shown to inhibit paw edema and was associated with a reduction in key inflammatory cytokines like IL-1β, IL-6, and TNF-α, while increasing the production of the anti-inflammatory cytokine IL-10. nih.gov The release of nitrate (B79036) from the molecule is thought to be initiated by an electrochemical reduction of the nitroaromatic group. nih.gov

The antioxidant potential of such compounds often stems from their ability to scavenge free radicals or to interfere with oxidative enzymatic systems. mdpi.com Polyphenolic compounds, for example, are known to exert antioxidant effects by chelating metal ions, which prevents the generation of free radicals, and by modulating signaling pathways like NF-kB that are central to the inflammatory response. mdpi.com The presence of amino and nitro groups on an aromatic ring, as seen in this compound, can influence the molecule's redox properties, suggesting a potential role in mitigating oxidative stress.

Molecular Target Identification and Interaction Analysis with Enzymes or Receptors

Identifying the specific molecular targets of a bioactive compound is fundamental to understanding its mechanism of action. For derivatives of this compound, in silico and in vitro studies have begun to elucidate their interactions with key biological macromolecules.

In the context of antifungal activity, molecular modeling studies have provided significant leads. For the highly active pentyl 3-methyl-4-nitrobenzoate, computational analysis demonstrated a favorable interaction with the enzyme thymidylate kinase (TPMK). researchgate.netscilit.com TPMK has been proposed as a promising molecular target for the development of new antifungal agents, and the interaction of the nitrobenzoate derivative with this protein suggests a plausible mechanism for its efficacy against Candida species. researchgate.netscilit.com Similarly, modeling studies for methyl 3,5-dinitrobenzoate have suggested a multi-target mechanism of action in C. albicans. nih.gov

In a different context, studies on methyl 4-aminobenzoate derivatives have identified glutathione (B108866) reductase (GR) and glutathione S-transferase (GST) as potential targets. nih.gov These enzymes are critical components of the cellular antioxidant and detoxification systems. nih.gov In vitro experiments found that certain derivatives, such as methyl 4-amino-2-nitrobenzoate, could inhibit these enzymes, and molecular docking studies predicted their binding affinities within the active sites of these proteins. nih.gov

The general mechanism of action for compounds like methyl 4-amino-3-methyl-5-nitrobenzoate is thought to involve its distinct functional groups. The nitro group can be reduced to form reactive intermediates that interact with cellular components, while the amino group can participate in hydrogen bonding with enzymes or receptors, thereby influencing their structure and function.

Future Research Directions and Translational Perspectives for Methyl 3 Amino 4 Methyl 5 Nitrobenzoate

Development of Novel Synthetic Pathways for Enhanced Sustainability

Future research will likely focus on developing more sustainable and efficient synthetic routes to Methyl 3-amino-4-methyl-5-nitrobenzoate and its precursors. Current methods often rely on traditional multi-step processes that may involve harsh reagents or generate significant waste.

Key areas for future investigation include:

Catalytic Hydrogenation: The selective reduction of a nitro group is a crucial step in the synthesis of related amino-benzoates. chemicalbook.com Research into more efficient and selective catalysts for the hydrogenation of dinitro-precursors could enhance the sustainability of the synthesis of this compound. Exploring catalysts like Raney Nickel or Palladium on carbon under optimized conditions could lead to higher yields and cleaner reactions. chemicalbook.comsciencemadness.org

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages over traditional batch processing. Flow reactors can provide better control over reaction parameters, leading to improved safety, higher yields, and reduced waste. Investigating the nitration and reduction steps in a flow system could be a significant step towards a more sustainable manufacturing process.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally friendly alternative to traditional chemical methods. Research into identifying or engineering enzymes for the selective nitration or reduction of the aromatic ring could revolutionize the synthesis of this and related compounds.

Design and Synthesis of New Bioactive Derivatives with Improved Efficacy and Selectivity

The structure of this compound makes it an excellent starting point for the synthesis of novel bioactive molecules. The amino and nitro groups are particularly amenable to a variety of chemical transformations.

Future research in this area should focus on:

Scaffold for Drug Discovery: The core structure can be functionalized to create libraries of new compounds for screening against various biological targets. For instance, it can serve as a building block for creating novel non-benzodiazepine ligands for GABA-A receptors or for the development of new classes of kinase inhibitors. nih.gov

PROTACs and Molecular Glues: The field of targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) and molecular glues is rapidly expanding. nih.gov The benzamide-like structure inherent in derivatives of this compound could be explored for the design of novel binders for E3 ligases like Cereblon, which are crucial components of PROTACs. nih.gov

Derivatives with Antimicrobial and Anticancer Properties: The nitroaromatic scaffold is present in several known antimicrobial and anticancer agents. Future work could involve the synthesis of new derivatives of this compound and the evaluation of their potential as therapeutic agents.

Advanced Computational Modeling for Drug Design and Mechanism Prediction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, these techniques can accelerate the design of new derivatives and help elucidate their mechanisms of action.

Key computational approaches for future research include:

In Silico Screening and ADME Prediction: Virtual screening of libraries of derivatives can help identify promising candidates for synthesis and biological testing. Furthermore, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these virtual compounds can help prioritize those with the best drug-like characteristics. nih.govmdpi.com

Molecular Docking and Dynamics: These techniques can be used to predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. This can provide insights into their potential mechanisms of action and guide the design of more potent and selective compounds.

Quantum Mechanical Calculations: These calculations can be employed to understand the electronic properties of the molecule and its derivatives, which can be crucial for their reactivity and biological activity. For example, understanding the reduction potential of the nitro group can be important for its role in bio-reductive activation, a mechanism employed by some nitroaromatic drugs.

Exploration of Unconventional Applications in Materials Science or Catalysis

Beyond its use as a synthetic intermediate, the unique chemical functionalities of this compound suggest its potential for applications in materials science and catalysis.

Future research could explore:

Energetic Materials: The presence of a nitro group, a common feature in energetic materials, suggests that derivatives of this compound could be investigated as new insensitive high-energy-density materials. Research into the synthesis of polynitro derivatives or the formation of energetic salts could lead to novel materials with tailored properties. researchgate.net

Functional Dyes and Pigments: The core structure is already used in the production of dyes. Future research could focus on creating novel functional dyes with specific properties, such as solvatochromism, electrochromism, or applications in organic light-emitting diodes (OLEDs).

Precursors for Novel Catalysts: The amino and nitro groups can be used to anchor the molecule to solid supports or to coordinate with metal centers. This could allow for the development of novel heterogeneous or homogeneous catalysts for a variety of organic transformations.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Methyl 3-amino-4-methyl-5-nitrobenzoate, particularly in achieving regioselective nitro and amino group placement?

  • Answer : Synthesis requires careful sequential functionalization. For example, nitration of a methyl-substituted benzoate precursor must precede or follow amino group introduction, depending on directing effects. Protecting the ester group during nitration (e.g., using sulfuric acid as a solvent) can prevent hydrolysis. Reductive amination or catalytic hydrogenation may introduce the amino group post-nitration. Parallel methods for nitrobenzoate derivatives, such as methyl 4-amino-3-nitrobenzoate, highlight the importance of temperature control and catalyst selection to avoid over-reduction of nitro groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Answer :

  • NMR : 1^1H and 13^{13}C NMR can confirm ester carbonyl (δ ~165-170 ppm), aromatic protons (split by nitro and amino substituents), and methyl group environments.
  • IR : Stretching frequencies for nitro (1520–1350 cm1^{-1}), ester carbonyl (~1720 cm1^{-1}), and amino groups (~3300 cm1^{-1}) are critical.
  • Mass Spectrometry : Molecular ion peaks and fragmentation patterns (e.g., loss of –NO2_2 or –OCH3_3) validate the structure. Similar nitrobenzoate derivatives, such as methyl 4-fluoro-3-nitrobenzoate, demonstrate these diagnostic features .

Q. How should this compound be stored to maintain stability, given its reactive functional groups?

  • Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation of the nitro group (sensitive to UV) and oxidation of the amino group. Analogous nitro-substituted compounds, like 4-amino-2-nitrobenzoic acid, require similar precautions to avoid dimerization or nitro-to-amine reduction under ambient conditions .

Advanced Research Questions

Q. How can hydrogen bonding networks in this compound crystals be analyzed to predict packing motifs and physicochemical stability?

  • Answer : Graph set analysis (GSA), as developed by Etter, identifies recurring hydrogen bond patterns (e.g., N–HO\text{N–H} \cdots \text{O} interactions between amino and nitro groups). X-ray diffraction data refined via SHELXL can quantify bond distances and angles, while ORTEP-3 visualizes molecular geometry. Studies on nitro-aromatics, such as 3-amino-5-nitrobenzoic acid, reveal that steric effects from the methyl group may disrupt planar packing, influencing solubility and melting behavior .

Q. What computational strategies are recommended to model the electronic effects of substituents (methyl, nitro, amino) on the reactivity of this compound?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. The electron-withdrawing nitro group deactivates the ring, while the amino group (electron-donating) creates localized reactivity. Comparative studies on methyl 4-chloro-3-nitrobenzoate show how substituent electronegativity alters charge distribution .

Q. What challenges arise in resolving the crystal structure of this compound, and how can twinning or disorder be addressed during refinement?

  • Answer : Twinning is common in nitro-aromatics due to symmetry ambiguities. SHELXL’s TWIN/BASF commands can model twin domains, while high-resolution data (≤0.8 Å) improves atomic displacement parameter (ADP) accuracy. Disorder in the methyl group may require PART/ISOR restraints. Successful refinement of methyl 3-hydroxy-4-nitrobenzoate structures demonstrates these strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.